1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione
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Overview
Description
1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione is a chemical compound characterized by the presence of two trimethylsilyl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione typically involves the reaction of piperazine derivatives with trimethylsilyl reagents. The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of silicon carbonitride films by chemical vapor deposition (CVD).
Medicine: Investigated for its potential use in pharmaceutical formulations and as a building block for drug synthesis.
Industry: Utilized in the production of advanced materials and coatings with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione involves its interaction with molecular targets and pathways. The trimethylsilyl groups provide steric protection and enhance the stability of the compound, allowing it to participate in various chemical reactions. The piperazine ring can interact with biological targets, potentially influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trimethylsilyl)piperazine: Similar structure but lacks the dione functionality.
1,4-Bis(trimethylsilyl)-1,3-butadiyne: Contains a butadiyne linkage instead of a piperazine ring.
Uniqueness
1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione is unique due to the presence of both trimethylsilyl groups and the piperazine-2,5-dione structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and pharmaceuticals .
Properties
CAS No. |
140870-72-0 |
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Molecular Formula |
C12H26N2O2Si2 |
Molecular Weight |
286.52 g/mol |
IUPAC Name |
1,4-bis(trimethylsilylmethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C12H26N2O2Si2/c1-17(2,3)9-13-7-12(16)14(8-11(13)15)10-18(4,5)6/h7-10H2,1-6H3 |
InChI Key |
VMRPOVBEKSYFPE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CN1CC(=O)N(CC1=O)C[Si](C)(C)C |
Origin of Product |
United States |
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